molecular formula C24H28ClN3OS B2707284 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride CAS No. 1327498-18-9

2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B2707284
CAS No.: 1327498-18-9
M. Wt: 442.02
InChI Key: OYQUIVPTJARQBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The target compound, 2-phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride, is a piperazine derivative characterized by a butanone backbone, a phenyl group at position 2, and a piperazine ring substituted with a (4-phenylthiazol-2-yl)methyl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability in therapeutic applications. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes and receptors implicated in antifungal, antipsychotic, and antitumor activities .

Properties

IUPAC Name

2-phenyl-1-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]butan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3OS.ClH/c1-2-21(19-9-5-3-6-10-19)24(28)27-15-13-26(14-16-27)17-23-25-22(18-29-23)20-11-7-4-8-12-20;/h3-12,18,21H,2,13-17H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQUIVPTJARQBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Biological Activity

2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride is a complex organic compound that integrates a thiazole moiety with piperazine and phenyl groups. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of the compound's biological activity, including its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Thiazole Ring : This is achieved through condensation reactions involving thiourea and appropriate carbonyl compounds.
  • Piperazine Derivative Formation : The piperazine ring is introduced via nucleophilic substitution reactions.
  • Final Coupling Reaction : The final product is obtained by combining the thiazole and piperazine derivatives with a phenyl group under acidic conditions.

Anticancer Properties

Research indicates that compounds containing thiazole rings exhibit significant anticancer activity. For instance, studies have shown that thiazole derivatives can inhibit specific kinases involved in cancer cell proliferation, such as CDK9, leading to reduced expression of anti-apoptotic proteins like Mcl-1 . The compound's structure suggests it may similarly interact with these pathways, potentially inducing apoptosis in cancer cells.

Antidepressant Effects

The piperazine component of the compound has been associated with antidepressant-like effects in various studies. For example, derivatives similar to those containing 4-substituted piperazines have demonstrated significant reductions in immobility time during behavioral tests in animal models, indicating potential efficacy in treating depression .

Antimicrobial Activity

Thiazole-containing compounds have also been noted for their antimicrobial properties. Research has shown that certain thiazole derivatives exhibit activity against various bacterial strains comparable to established antibiotics like norfloxacin . This suggests that this compound may possess similar antimicrobial capabilities.

The biological activities of this compound can be attributed to its ability to modulate various molecular targets:

  • Enzyme Inhibition : The thiazole moiety may inhibit enzymes involved in cell cycle regulation and apoptosis.
  • Receptor Interaction : The piperazine ring can engage with neurotransmitter receptors, influencing mood and behavior.
  • Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityInhibition of CDK9-mediated transcription leads to apoptosis in cancer cells.
Antidepressant EffectsSignificant reduction in immobility times in mice; potential for treating depression.
Antimicrobial ActivityComparable efficacy against bacteria to standard antibiotics; highlights broad-spectrum activity.

Scientific Research Applications

Pharmacological Applications

Research indicates potential applications in treating various conditions, including:

Cancer Treatment

The compound may inhibit certain cancer cell proliferation pathways. Preliminary studies have shown that derivatives of thiazole and piperazine exhibit significant anti-cancer activity. For instance, related compounds have demonstrated the ability to inhibit the growth of breast cancer cell lines, suggesting similar potential for this compound.

Neurological Disorders

Its ability to cross the blood-brain barrier suggests possible neuroprotective effects. Compounds with similar structures have been explored for their neuroprotective properties, indicating a potential role in treating neurodegenerative diseases.

Anticonvulsant Activity

Research has highlighted the anticonvulsant properties of thiazole derivatives. The compound's structure may interact with neurotransmitter systems to exert protective effects against seizures.

Activity TypeObserved EffectReference
Anti-cancerInhibits proliferation of cancer cells
NeuroprotectivePotential modulation of neurotransmitter systems
AnticonvulsantExhibits anticonvulsant properties
AntimicrobialSignificant activity against various bacterial strains

Case Studies

Several studies have evaluated the biological activity of similar compounds:

  • Study on BRD4 Inhibitors : A related compound demonstrated significant anti-proliferative activity against breast cancer cell lines, suggesting a similar potential for this compound.
  • Neuroimaging Applications : Research on isoxazole derivatives indicated their utility as PET ligands for visualizing brain targets, which may provide insights into neurological applications.
  • Anticonvulsant Studies : Investigations into thiazole-linked compounds have shown promising results in seizure models, indicating that modifications in the piperazine or thiazole moieties can enhance anticonvulsant efficacy.

Comparison with Similar Compounds

Structural Analysis

  • Aromatic Systems : The (4-phenylthiazol-2-yl)methyl group in the target compound introduces a nitrogen-containing heterocycle, which may facilitate hydrogen bonding or π-stacking interactions distinct from thiophene-based analogs like RTC1 or Compound 21 .

Pharmacokinetic Considerations

  • Solubility : Hydrochloride salts (target compound and ’s fluorophenyl analog) improve aqueous solubility, a critical factor for drug absorption .
  • Metabolic Stability : Fluorine in the fluorophenyl analog () and the trifluoromethyl group in RTC1 may reduce metabolic degradation, extending half-life .

Research Implications

The structural variations among these compounds suggest divergent therapeutic potentials:

  • The target compound’s thiazole moiety could be advantageous in targeting enzymes like kinases or cytochrome P450 isoforms, where heterocyclic interactions are critical.
  • Analogous compounds with trifluoromethyl or fluorine substituents (RTC1, ) may excel in CNS-targeting applications due to enhanced blood-brain barrier penetration .

Q & A

Q. What are the recommended synthetic routes for 2-Phenyl-1-(4-((4-phenylthiazol-2-yl)methyl)piperazin-1-yl)butan-1-one hydrochloride?

A multi-step synthesis approach is commonly employed, involving:

  • Step 1 : Activation of carboxylic acids (e.g., using SOCl₂ to form acyl chlorides) followed by coupling with piperazine derivatives under reflux conditions with a base like K₂CO₃ .
  • Step 2 : Deprotection of intermediates (e.g., using trifluoroacetic acid) and subsequent alkylation or acylation reactions to introduce thiazole or phenyl substituents .
  • Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) or recrystallization for final product isolation .

Q. What analytical techniques are suitable for characterizing this compound’s structure?

  • X-ray crystallography for definitive structural elucidation, particularly to confirm bond angles (e.g., C–N–C angles in the piperazine ring) and crystal packing .
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and purity.
  • HPLC with UV detection for assessing purity and stability under varying conditions .

Q. How should researchers handle and store this compound given limited safety data?

  • PPE : Use P95 respirators, chemical-resistant gloves, and lab coats to mitigate inhalation/skin exposure risks .
  • Storage : Keep in airtight containers under dry, inert atmospheres (e.g., N₂) at 2–8°C to prevent hydrolysis or oxidative degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates for piperazine-thiazole coupling .
  • Catalysis : Explore palladium-based catalysts for Suzuki-Miyaura cross-coupling to introduce aryl groups efficiently .
  • Temperature control : Lower reaction temperatures (e.g., 0–5°C) during sensitive steps (e.g., TFA deprotection) to minimize side reactions .

Q. How can contradictions in reported stability data be resolved?

  • Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC or mass spectrometry .
  • Compatibility testing : Assess interactions with excipients or solvents using thermal analysis (DSC/TGA) .

Q. What computational methods predict the compound’s reactivity and metabolic pathways?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • ADMET prediction tools : Use platforms like SwissADME to estimate solubility, cytochrome P450 interactions, and toxicity profiles in silico .

Q. How can purification challenges (e.g., low solubility) be addressed?

  • Co-solvent systems : Combine DCM with methanol or acetone to enhance solubility during recrystallization .
  • Ion-pair chromatography : Utilize heptafluorobutyric acid (HFBA) as an ion-pairing agent in reverse-phase HPLC for improved resolution of polar intermediates .

Q. What strategies mitigate the lack of toxicological data for this compound?

  • In vitro assays : Conduct MTT assays on human cell lines (e.g., HEK293) to assess cytotoxicity .
  • Zebrafish models : Evaluate acute toxicity (LC₅₀) and teratogenicity in zebrafish embryos, a cost-effective vertebrate model .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

  • SAR studies : Compare analogues (e.g., 4-methylpiperazine vs. phenylpiperazine derivatives) using enzyme inhibition assays (e.g., kinase targets) to identify critical functional groups .
  • Crystallographic analysis : Correlate substituent bulk (e.g., thiazole vs. pyridine) with conformational flexibility and receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.